molecular formula C21H26ClN3O2 B4800164 N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4800164
M. Wt: 387.9 g/mol
InChI Key: KDUPPMPTCRNJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 4-chlorobenzyl chloride.

    Attachment of the propan-2-yloxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding aniline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Aniline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-4-{[2-(ETHOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-4-{[2-(METHOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the propan-2-yloxy group, which may impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-16(2)27-20-6-4-3-5-17(20)15-24-11-13-25(14-12-24)21(26)23-19-9-7-18(22)8-10-19/h3-10,16H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUPPMPTCRNJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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